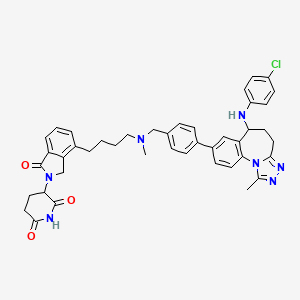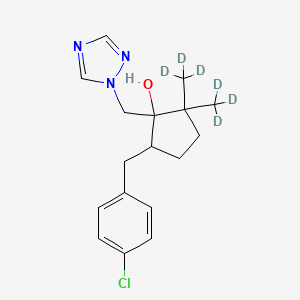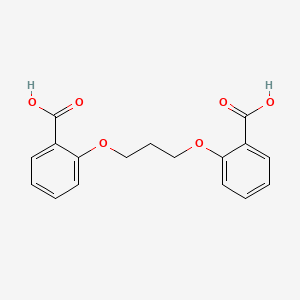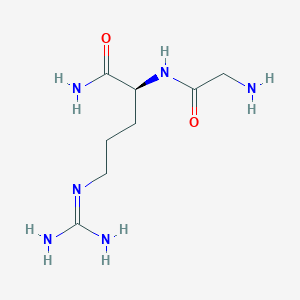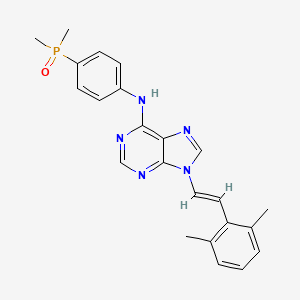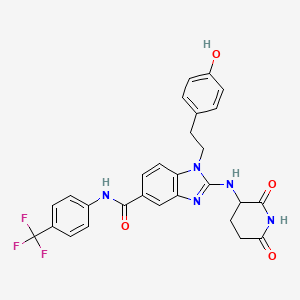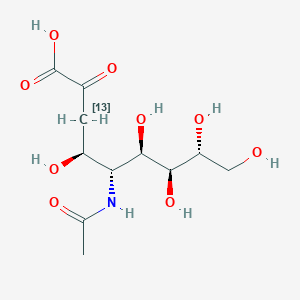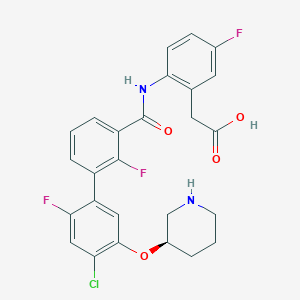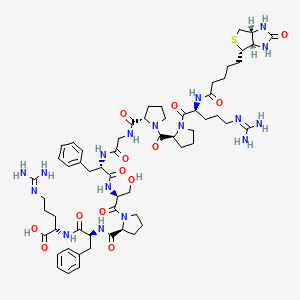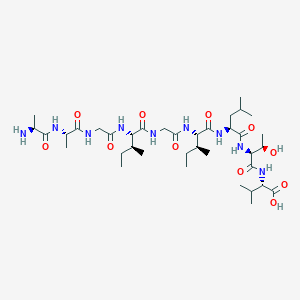
MART-1 (27-35) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MART-1 (27-35) (human), also known as Melanoma Antigen Recognized by T-cells 1, is a peptide fragment derived from the MART-1 protein. This peptide represents amino acids 27-35 of the MART-1 protein, which is a melanoma-associated antigen recognized by T-cells. MART-1 is primarily expressed in melanocytes, the cells responsible for producing melanin, and is widely used as an immunohistochemical marker for diagnosing melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MART-1 (27-35) (human) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of MART-1 (27-35) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .
Chemical Reactions Analysis
Types of Reactions
MART-1 (27-35) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in binding interactions with T-cell receptors and major histocompatibility complex (MHC) molecules .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is the MART-1 (27-35) peptide itself. During its interaction with T-cells, the peptide-MHC complex is formed, which is recognized by T-cell receptors .
Scientific Research Applications
MART-1 (27-35) (human) has several scientific research applications, particularly in the fields of immunology, oncology, and diagnostic pathology:
Immunology: MART-1 (27-35) is used to study T-cell responses against melanoma cells.
Oncology: The peptide is employed in adoptive cell therapy (ACT) to enhance the immune response against melanoma.
Diagnostic Pathology: MART-1 is a valuable immunohistochemical marker for diagnosing melanoma in biopsy specimens.
Mechanism of Action
MART-1 (27-35) (human) exerts its effects by binding to major histocompatibility complex (MHC) class I molecules on the surface of melanoma cells. This peptide-MHC complex is recognized by cytotoxic T lymphocytes (CTLs), leading to the activation of T-cells and the subsequent destruction of melanoma cells. The interaction involves the T-cell receptor (TCR) recognizing the peptide-MHC complex, triggering a cascade of immune responses .
Comparison with Similar Compounds
MART-1 (27-35) (human) can be compared to other melanoma-associated antigens and peptides used in immunotherapy:
gp100 (25-33): Another melanoma-associated antigen recognized by T-cells.
Tyrosinase (368-376): A peptide derived from the tyrosinase protein, also recognized by T-cells in melanoma.
MART-1 (27-35) is unique due to its specific amino acid sequence and its role in the immune response against melanoma. Its restricted expression in melanocytes and its ability to form stable peptide-MHC complexes make it a valuable target for immunotherapy and diagnostic applications .
Properties
CAS No. |
874310-50-6 |
|---|---|
Molecular Formula |
C37H67N9O11 |
Molecular Weight |
814.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1 |
InChI Key |
NEHKZPHIKKEMAZ-ZFVKSOIMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


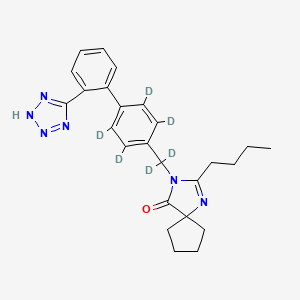
pyrimidine-2,4-dione](/img/structure/B12392482.png)
